molecular formula C18H20N2O4S B2549922 N-(1-acetylindolin-6-yl)-2-phenoxyethanesulfonamide CAS No. 1428380-73-7

N-(1-acetylindolin-6-yl)-2-phenoxyethanesulfonamide

Cat. No.: B2549922
CAS No.: 1428380-73-7
M. Wt: 360.43
InChI Key: XHVUVGMOYBOSCN-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)-2-phenoxyethanesulfonamide is a novel compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an indolinyl group, an acetyl group, and a phenoxyethanesulfonamide moiety.

Scientific Research Applications

N-(1-acetylindolin-6-yl)-2-phenoxyethanesulfonamide has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-2-phenoxyethanesulfonamide typically involves multiple steps, starting with the preparation of the indolinyl precursor. The indolinyl group is acetylated using acetic anhydride under acidic conditions to form the acetylindolinyl intermediate. This intermediate is then reacted with 2-phenoxyethanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors involved in inflammatory and proliferative processes. This inhibition can lead to the suppression of disease progression and symptom relief .

Comparison with Similar Compounds

N-(1-acetylindolin-6-yl)-2-phenoxyethanesulfonamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but differ in the substituents on the indolinyl or phenoxyethanesulfonamide moieties.

    Sulfonamide derivatives: Compounds with a sulfonamide group that exhibit similar biological activities.

    Indolinyl compounds: Molecules containing the indolinyl group, which may have comparable chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-14(21)20-10-9-15-7-8-16(13-18(15)20)19-25(22,23)12-11-24-17-5-3-2-4-6-17/h2-8,13,19H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVUVGMOYBOSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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